molecular formula C23H22N4O B10920666 1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920666
M. Wt: 370.4 g/mol
InChI Key: UEKBTMBSIOMPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-6-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents attached to the core structure. The presence of multiple nitrogen atoms in the ring system makes it a versatile scaffold for medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The reaction conditions include:

    Reagents: 5-aminopyrazoles, α-oxoketene dithioacetals, trifluoracetic acid.

    Solvents: Commonly used solvents include acetic acid and ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-BENZYL-6-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-6-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the substituents present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-6-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

1-benzyl-6-ethyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-3-18-14-20(23(28)25-19-12-8-5-9-13-19)21-16(2)26-27(22(21)24-18)15-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3,(H,25,28)

InChI Key

UEKBTMBSIOMPLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.